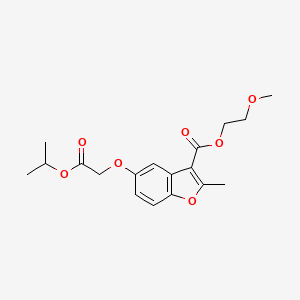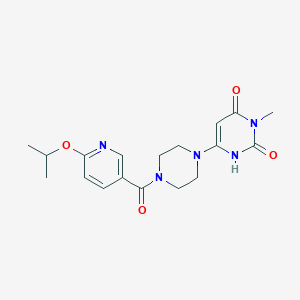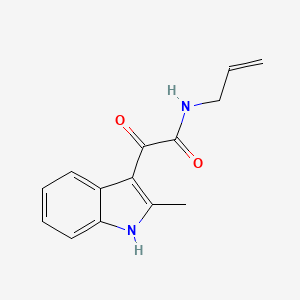![molecular formula C8H14ClN5O2 B2577433 [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid CAS No. 933754-87-1](/img/structure/B2577433.png)
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid” is a specialty product for proteomics research . Its molecular formula is C8H13N5O2 and it has a molecular weight of 211.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H13N5O2 . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular weight is 211.22 , but other properties such as boiling point, melting point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine and Its Significance in Medicinal Chemistry : Pyrrolidine rings are nitrogen heterocycles widely utilized in medicinal chemistry to develop compounds for treating human diseases. Their inclusion in drug molecules is due to their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage. This review discusses bioactive molecules with pyrrolidine rings and their derivatives, including their synthesis, structure-activity relationships (SAR), and biological profiles, highlighting the versatile scaffold of pyrrolidine in drug discovery (Li Petri et al., 2021).
Applications in Biomass Conversion
Pyrolysis of Polysaccharides and Chemical Mechanisms : Research into the pyrolysis of polysaccharides examines the chemical mechanisms involved in the formation of small carbon compounds, such as glycolaldehyde, acetol, acetic acid, and formic acid, from the pyrolytic breakdown of naturally occurring and synthetic polysaccharides. This study contributes to understanding the conversion processes of biomass into valuable chemical products, showcasing the role of chemical structure and additives in determining pyrolytic pathways (Ponder & Richards, 1994; 2010).
Synthesis of Azaheterocyclic Systems
Microwave-Assisted Synthesis of Azaheterocycles : The review on microwave-assisted synthesis provides insights into the preparation of five-membered azaheterocyclic systems, including pyrrole and imidazole, among others. Microwave energy offers advantages such as cleaner chemistry, reduced reaction times, and improved yields, which are critical in the efficient synthesis of complex organic compounds for various applications, including pharmaceuticals and materials science (Sakhuja et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUVYRALHOFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)


![4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2577361.png)


![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)


![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)